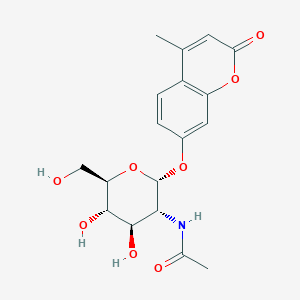

4-Methylumbelliferyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside

Descripción general

Descripción

4-Methylumbelliferyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside is a fluorogenic substrate widely used in biochemical assays. It is particularly valuable for detecting and quantifying the activity of N-acetyl-alpha-D-glucosaminidase, an enzyme involved in the degradation of glycoproteins and glycolipids. This compound is notable for its ability to release a fluorescent product, 4-methylumbelliferone, upon enzymatic cleavage, making it a powerful tool in various diagnostic and research applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylumbelliferyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside typically involves the following steps:

Starting Materials: The synthesis begins with 4-methylumbelliferone and 2-acetamido-2-deoxy-alpha-D-glucopyranosyl chloride.

Glycosylation Reaction: The key step is the glycosylation reaction, where 4-methylumbelliferone is reacted with 2-acetamido-2-deoxy-alpha-D-glucopyranosyl chloride in the presence of a Lewis acid catalyst such as silver triflate or boron trifluoride etherate.

Purification: The product is then purified using chromatographic techniques to obtain the desired compound with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale reactors are used to carry out the glycosylation reaction under controlled conditions.

Optimization: Reaction conditions such as temperature, solvent, and catalyst concentration are optimized for maximum yield and purity.

Purification and Quality Control: The product is purified using industrial-scale chromatography and subjected to rigorous quality control to ensure consistency and compliance with regulatory standards.

Análisis De Reacciones Químicas

Types of Reactions

4-Methylumbelliferyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside primarily undergoes hydrolysis reactions catalyzed by specific enzymes. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions.

Common Reagents and Conditions

Enzymatic Hydrolysis: The compound is hydrolyzed by enzymes such as N-acetyl-alpha-D-glucosaminidase, resulting in the release of 4-methylumbelliferone.

Reaction Conditions: These reactions are usually carried out in buffered aqueous solutions at physiological pH (around 7.4) and temperature (37°C).

Major Products

4-Methylumbelliferone: The primary product of enzymatic hydrolysis, which exhibits strong fluorescence and is used for quantitative analysis.

Aplicaciones Científicas De Investigación

Introduction to 4-Methylumbelliferyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside

This compound (commonly abbreviated as 4-MU) is a fluorogenic substrate primarily utilized in biochemical assays. This compound has garnered attention for its applications in various fields, including enzymology, clinical diagnostics, and environmental testing. Its unique properties allow for sensitive detection of enzymatic activity, particularly that of N-acetyl-alpha-D-glucosaminidase (NAGase), making it a valuable tool in both research and clinical settings.

Enzymatic Assays

4-MU serves as a substrate for N-acetyl-alpha-D-glucosaminidase, an enzyme involved in glycoprotein metabolism. The hydrolysis of 4-MU by NAGase releases 4-methylumbelliferone, which can be quantified fluorometrically. This property enables the following applications:

- Quantitative Analysis : The fluorometric measurement allows for sensitive quantification of enzyme activity in various biological samples, including serum and tissue extracts .

- Disease Diagnosis : Elevated levels of NAGase are associated with certain diseases, including lysosomal storage disorders such as Sanfilippo syndrome. Therefore, measuring its activity using 4-MU can aid in diagnosing these conditions .

Clinical Research

In clinical settings, 4-MU is used to investigate the role of NAGase in disease processes:

- Sanfilippo Syndrome Testing : The compound is specifically noted for its application in testing for Sanfilippo B syndrome, a genetic disorder characterized by the accumulation of heparan sulfate due to NAGase deficiency .

- Biomarker Studies : Research involving various cancers has indicated that NAGase levels could serve as potential biomarkers for tumor progression and metastasis .

Environmental Testing

The enzymatic properties of 4-MU extend beyond clinical applications into environmental science:

- Biodegradation Studies : It can be used to assess the activity of microbial communities in degrading glycosaminoglycans in contaminated environments .

- Monitoring Soil Health : By measuring NAGase activity in soil samples using 4-MU, researchers can infer the health and enzymatic activity of soil microbial populations .

Development of Diagnostic Tests

The compound is also pivotal in the development of diagnostic tests that leverage its fluorogenic properties:

- Rapid Assays : Its ability to produce a measurable fluorescent signal upon enzymatic action makes it suitable for rapid diagnostic assays that require quick results .

- Point-of-Care Testing : The simplicity and sensitivity of assays utilizing 4-MU facilitate its integration into point-of-care testing devices for various health conditions.

Case Study 1: NAGase Activity in Sanfilippo Syndrome

A study conducted by researchers utilized 4-MU to evaluate serum samples from patients suspected of having Sanfilippo syndrome. The results demonstrated significantly elevated NAGase activity compared to healthy controls, confirming the utility of 4-MU as a diagnostic tool .

Case Study 2: Environmental Impact Assessment

In another study focused on environmental microbiology, researchers employed 4-MU to assess the impact of pollution on soil microbial communities. The results indicated that areas with higher pollutant levels exhibited reduced NAGase activity, suggesting impaired microbial function .

Mecanismo De Acción

The mechanism of action of 4-Methylumbelliferyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside involves its enzymatic cleavage by N-acetyl-alpha-D-glucosaminidase. The enzyme recognizes the glycosidic bond and hydrolyzes it, releasing 4-methylumbelliferone. This product is highly fluorescent and can be easily quantified using fluorescence spectroscopy. The fluorescence intensity is directly proportional to the enzyme activity, allowing for precise measurement and analysis.

Comparación Con Compuestos Similares

Similar Compounds

4-Methylumbelliferyl-beta-D-glucopyranoside: Another fluorogenic substrate used to measure beta-glucosidase activity.

4-Methylumbelliferyl-alpha-D-galactopyranoside: Used for detecting alpha-galactosidase activity.

4-Methylumbelliferyl-beta-D-galactopyranoside: Utilized in assays for beta-galactosidase activity.

Uniqueness

4-Methylumbelliferyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside is unique due to its specificity for N-acetyl-alpha-D-glucosaminidase. This specificity makes it particularly valuable in diagnosing and studying diseases related to this enzyme, such as Sanfilippo syndrome. Its ability to produce a fluorescent product upon enzymatic cleavage also sets it apart, providing a sensitive and reliable method for enzyme activity measurement .

Actividad Biológica

4-Methylumbelliferyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside (MUG) is a fluorogenic substrate widely utilized in biochemical assays, particularly for the detection of specific enzymatic activities. This compound has garnered attention due to its role in various biological applications, including enzyme assays and diagnostics for certain genetic disorders.

- Molecular Formula : C₁₈H₂₁N₁O₈

- Molecular Weight : 379.37 g/mol

- CAS Number : 37067-30-4

- Melting Point : 212°C to 222°C

- Solubility : Soluble in methanol, warm water, and DMF

Enzymatic Assays

MUG serves as a substrate for N-acetyl-alpha-D-glucosaminidase (NAG), an enzyme involved in the hydrolysis of glycosaminoglycans. The enzymatic reaction releases 4-methylumbelliferone, which fluoresces and can be quantitatively measured. This property makes MUG a valuable tool in various assays, particularly in clinical diagnostics for conditions such as Sanfilippo syndrome type B and other mucopolysaccharidoses.

Table 1: Summary of Enzymatic Activity

| Enzyme | Substrate Used | Product Released | Detection Method |

|---|---|---|---|

| N-acetyl-alpha-D-glucosaminidase | MUG | 4-methylumbelliferone | Fluorometric measurement |

Case Studies and Research Findings

- Fluorogenic Substrates for Acidic Organelle Enzyme Activities : A study highlighted the use of MUG as a fluorogenic substrate to visualize enzyme activities within acidic organelles. The results demonstrated that MUG effectively facilitated the detection of NAG activity in various biological samples, underscoring its utility in cellular biology research .

- Prenatal Diagnosis Applications : MUG has been employed in prenatal diagnostics for assessing glycosaminoglycan levels in amniotic fluid, which can indicate the presence of mucopolysaccharidoses. A significant correlation was found between elevated NAG activity and specific genetic disorders .

- Environmental Testing : Beyond clinical applications, MUG is also used in environmental testing as a substrate to assess microbial activity. Its ability to provide quantitative data through fluorescence allows for monitoring of bioluminescence in various ecological studies .

The mechanism by which MUG functions involves its hydrolysis by N-acetyl-alpha-D-glucosaminidase, leading to the release of fluorescent 4-methylumbelliferone. This reaction can be monitored using fluorometric techniques, allowing researchers to quantify enzyme activity with high sensitivity.

Reaction Scheme

Propiedades

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO8/c1-8-5-14(22)26-12-6-10(3-4-11(8)12)25-18-15(19-9(2)21)17(24)16(23)13(7-20)27-18/h3-6,13,15-18,20,23-24H,7H2,1-2H3,(H,19,21)/t13-,15-,16-,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCTHLCFVVACBSA-FGTAOJJYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50559199 | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2-acetamido-2-deoxy-alpha-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50559199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80265-04-9 | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2-acetamido-2-deoxy-alpha-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50559199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-Methylumbelliferyl-2-acetamido-2-deoxy-α-D-glucopyranoside work as a substrate for NAG, and what are the downstream effects?

A1: 4-Methylumbelliferyl-2-acetamido-2-deoxy-α-D-glucopyranoside acts as a synthetic substrate for NAG. Upon enzymatic cleavage by NAG, the compound releases 4-methylumbelliferone [, , ]. 4-Methylumbelliferone is fluorescent, allowing for sensitive detection and quantification of NAG activity. This property makes the compound highly valuable for studying NAG activity in various biological samples and for diagnosing enzyme deficiencies like Mucopolysaccharidosis type IIIB (MPS IIIB) [].

Q2: What are the advantages of using 4-Methylumbelliferyl-2-acetamido-2-deoxy-α-D-glucopyranoside for measuring NAG activity compared to other methods?

A2: This compound offers several advantages:

- Sensitivity: The fluorogenic assay is significantly more sensitive than traditional colorimetric methods, enabling the detection of even low levels of NAG activity [, ].

- Ease of use: The assay protocol is simpler and faster, particularly the one-step cell assay that eliminates the need for cell disruption and protein normalization [].

- Versatility: The compound can be used with various biological samples, including cultured cells, tissues, and biological fluids, making it suitable for diverse research applications [, ].

Q3: Can 4-Methylumbelliferyl-2-acetamido-2-deoxy-α-D-glucopyranoside be used for high-throughput screening?

A3: Yes, the one-step cell assay using 4-Methylumbelliferyl-2-acetamido-2-deoxy-α-D-glucopyranoside is highly amenable to high-throughput screening []. Its 96-well plate format, coupled with the speed and sensitivity of the assay, makes it ideal for screening large chemical libraries to identify potential modulators of NAG expression, folding, or activity. This application is particularly valuable for drug discovery efforts targeting lysosomal storage disorders like MPS IIIB.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.